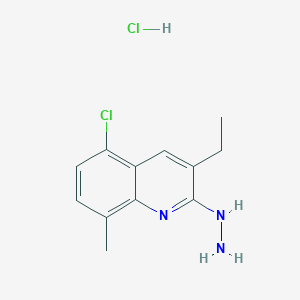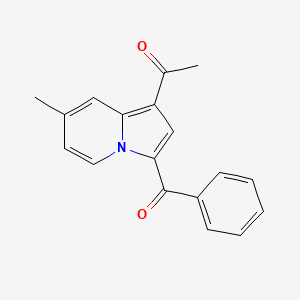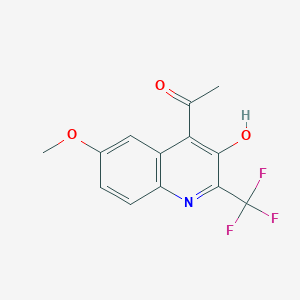
(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol is an organic compound with a complex structure that includes a chlorinated phenyl group, a methoxy-substituted phenyl group, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol typically involves a multi-step process. One common method starts with the chlorination of a phenol derivative to introduce the chlorine atom. This is followed by the introduction of the methoxy group through a methylation reaction. The thioether linkage is then formed by reacting the chlorinated and methoxylated phenyl compounds with a suitable thiol reagent under controlled conditions. The final step involves the reduction of the intermediate compound to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions
(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
2-Chloro-4-methoxyphenol: Similar in structure but lacks the thioether linkage.
4-Methoxyphenylboronic acid: Contains a methoxy group but has different functional groups.
Thiazole derivatives: Share the sulfur-containing ring but differ in overall structure.
Uniqueness
(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol is unique due to its combination of a chlorinated phenyl group, a methoxy-substituted phenyl group, and a thioether linkage. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H13ClO2S |
|---|---|
分子量 |
280.8 g/mol |
IUPAC名 |
[2-chloro-4-(3-methoxyphenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C14H13ClO2S/c1-17-11-3-2-4-12(7-11)18-13-6-5-10(9-16)14(15)8-13/h2-8,16H,9H2,1H3 |
InChIキー |
CHKBYXMXHZKDSG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)SC2=CC(=C(C=C2)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11845225.png)
![4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11845227.png)


![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845247.png)




![Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845285.png)

![1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11845290.png)
![2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11845307.png)
![N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine](/img/structure/B11845311.png)
